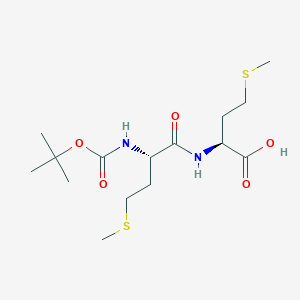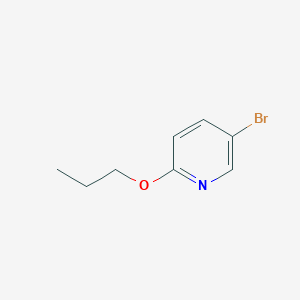
3-溴-6-氯-4-硝基-1H-吲唑
描述
3-Bromo-6-chloro-4-nitro-1H-indazole is a derivative of indazole, which is a heterocyclic compound consisting of a pyrrole ring fused to a benzene ring. This particular derivative is characterized by the presence of bromo, chloro, and nitro substituents at specific positions on the indazole framework. Indazole derivatives have been studied for their potential biological activities and their interactions with various enzymes.
Synthesis Analysis
The synthesis of indazole derivatives, including those with nitro substituents, can be achieved through various methods. One efficient pathway for synthesizing 3-chloro-6-nitro-1H-indazole derivatives is disclosed through 1,3-dipolar cycloaddition on dipolarophile compounds. This method has been used to obtain regioisomers of triazole-1,4 with good yields ranging from 82 to 90% . Although the paper does not specifically mention the synthesis of 3-bromo-6-chloro-4-nitro-1H-indazole, similar synthetic strategies could potentially be applied to this compound.
Molecular Structure Analysis
The molecular structure of indazole derivatives is characterized by a planar indazole system. For instance, the crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole, a related compound, shows that the indazole system is essentially planar with minimal deviation from the mean plane . While the specific molecular structure of 3-bromo-6-chloro-4-nitro-1H-indazole is not provided, it can be inferred that the planarity might be similar due to the structural similarities among indazole derivatives.
Chemical Reactions Analysis
Indazole derivatives can undergo various chemical reactions, including cyclization and N-arylation. For example, the nickel-catalyzed cyclization of ortho-chlorobenzophenone hydrazone derivatives can afford 3-(hetero)aryl-1H-indazoles, which can then be transformed into 1,3-di(hetero)aryl-1H-indazoles through copper-catalyzed N-arylation . These reactions highlight the reactivity of indazole derivatives and their potential for further chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of indazole derivatives can be influenced by their substituents. For example, the presence of a nitro group can affect the electron distribution within the molecule, potentially impacting its reactivity and interactions with biological targets. The study of 7-nitro indazole derivatives has shown that substituents at the 3-position, such as bromo, can significantly enhance the potency of these compounds as inhibitors of nitric oxide synthase (NOS) enzyme activity . This suggests that the physical and chemical properties of 3-bromo-6-chloro-4-nitro-1H-indazole may also confer potent biological activity.
科学研究应用
结构分析和分子建模:化合物3-溴-6-氯-4-硝基-1H-吲唑一直是结构分析和分子建模的研究对象。研究涉及通过X射线衍射和NMR光谱等技术表征其晶体和分子结构。例如,研究表明相关硝基吲唑化合物存在分子间卤键,这对于理解它们在各种应用中的相互作用机制可能是相关的(Cabildo et al., 2011)。
合成和生物活性:已经探索了3-溴-6-氯-4-硝基-1H-吲唑衍生物的合成过程及其生物学意义。研究表明合成了相关化合物并评估了它们的抗菌、抗真菌和抗结核活性。这些研究为这些化合物在开发治疗各种微生物感染方面的潜在用途提供了见解(Samadhiya et al., 2012)。
振动光谱和电子性质:已经进行了对硝基吲唑衍生物的振动光谱和电子性质的研究,包括类似于3-溴-6-氯-4-硝基-1H-吲唑的化合物。这些研究侧重于理解取代基对分子的电子和振动特性的影响,这对于它们在材料科学等各个领域的应用至关重要(Mel’nikov等,1973)。
一氧化氮合酶抑制:一些硝基吲唑衍生物显示出潜力作为一氧化氮合酶酶活性的抑制剂。这对于理解一氧化氮的生物性质以及在涉及一氧化氮合酶的情况下开发治疗剂是重要的(Bland-Ward & Moore, 1995)。
光电子能谱分析:使用光电子能谱分析了该化合物及其衍生物,以研究硝基取代对吲唑的电离能的影响。这种研究为电子材料的开发和理解这些化合物中的电子动力学提供了宝贵的数据(Wang,1983)。
缓蚀性能:还进行了关于杂环二唑的使用研究,包括硝基吲唑衍生物作为缓蚀剂。这些研究在材料科学中至关重要,特别是在预防金属在酸性环境中的腐蚀方面,突出了这些化合物在工业环境中的实际应用(Babić-Samardžija等,2005)。
抗利什曼原虫活性和分子建模:最近的研究集中在合成3-氯-6-硝基-1H-吲唑衍生物并评估它们的抗利什曼原虫活性。已经采用分子对接和动力学模拟来理解它们与生物靶标的相互作用,这对于药物发现和开发至关重要(Abdelahi et al., 2021)。
安全和危害
作用机制
Target of Action
Similar compounds, such as imidazole derivatives, have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways, leading to a wide range of biological activities .
生化分析
Biochemical Properties
3-Bromo-6-chloro-4-nitro-1H-indazole plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain kinases, which are enzymes that catalyze the transfer of phosphate groups. The nature of these interactions often involves the binding of 3-Bromo-6-chloro-4-nitro-1H-indazole to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to alterations in cellular signaling pathways and metabolic processes .
Cellular Effects
The effects of 3-Bromo-6-chloro-4-nitro-1H-indazole on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, 3-Bromo-6-chloro-4-nitro-1H-indazole has been shown to inhibit cell proliferation by disrupting the cell cycle . Additionally, it can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell growth and apoptosis .
Molecular Mechanism
At the molecular level, 3-Bromo-6-chloro-4-nitro-1H-indazole exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation . This inhibition can lead to downstream effects on cellular signaling pathways, ultimately affecting cell function and behavior . Additionally, 3-Bromo-6-chloro-4-nitro-1H-indazole can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-6-chloro-4-nitro-1H-indazole can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 3-Bromo-6-chloro-4-nitro-1H-indazole is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound can lead to sustained inhibition of cellular processes, which may result in altered cell function and viability .
Dosage Effects in Animal Models
The effects of 3-Bromo-6-chloro-4-nitro-1H-indazole vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively modulate target pathways . At higher doses, toxic or adverse effects can be observed, including damage to vital organs and disruption of normal physiological processes . It is crucial to determine the optimal dosage to balance efficacy and safety in therapeutic applications.
Metabolic Pathways
3-Bromo-6-chloro-4-nitro-1H-indazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can affect metabolic flux and alter the levels of specific metabolites, leading to changes in cellular metabolism . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, 3-Bromo-6-chloro-4-nitro-1H-indazole is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution can affect its concentration in different cellular compartments, influencing its activity and efficacy . Additionally, the localization of 3-Bromo-6-chloro-4-nitro-1H-indazole within specific tissues can determine its therapeutic potential and toxicity profile.
Subcellular Localization
The subcellular localization of 3-Bromo-6-chloro-4-nitro-1H-indazole is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to affect cellular respiration . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
3-bromo-6-chloro-4-nitro-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClN3O2/c8-7-6-4(10-11-7)1-3(9)2-5(6)12(13)14/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTZZHGVKDVBPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)Br)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646322 | |
| Record name | 3-Bromo-6-chloro-4-nitro-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885519-92-6 | |
| Record name | 3-Bromo-6-chloro-4-nitro-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-Butyl 1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B1292379.png)







![2-[(Carboxymethyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B1292402.png)




